N-CYCLOHEXYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Description
N-CYCLOHEXYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound with the molecular formula C20H31N3O. This compound is part of the piperazine family, which is known for its wide range of biological and pharmaceutical activities . The structure of this compound includes a cyclohexyl group, a piperazine ring, and a 2-methylphenylmethyl group, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-17-7-5-6-8-18(17)15-22-11-13-23(14-12-22)16-20(24)21-19-9-3-2-4-10-19/h5-8,19H,2-4,9-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZNXFPUSBDIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-CYCLOHEXYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected with PhSH followed by selective intramolecular cyclization . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
N-CYCLOHEXYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The major products formed from these reactions are protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Piperazine derivatives, including N-CYCLOHEXYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds exhibit a wide range of biological and pharmaceutical activities, making them valuable for drug development and other research applications .
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-CYCLOHEXYL-2-{4-[(2-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can be compared with other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of a cyclohexyl group, a piperazine ring, and a 2-methylphenylmethyl group, which confer distinct properties and applications .
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